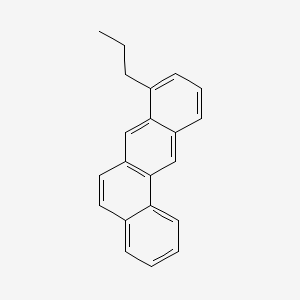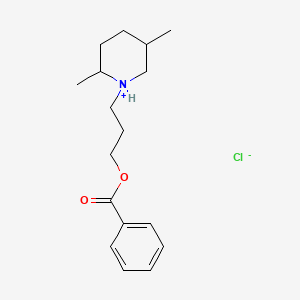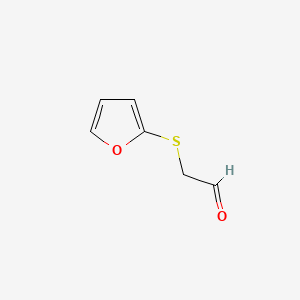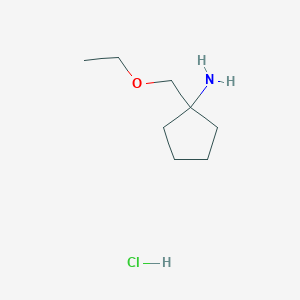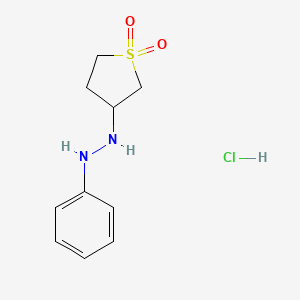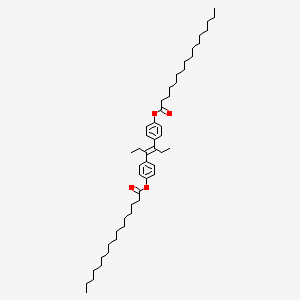![molecular formula C10H18O B13771170 [R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-14-7](/img/structure/B13771170.png)
[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is widely used in the fragrance and flavor industries due to its pleasant scent, which is often described as a mix of floral and spicy notes. Linalool is also known for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and sedative effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods, including the hydration of myrcene and the isomerization of geraniol. One common synthetic route involves the acid-catalyzed hydration of myrcene, which yields a mixture of linalool isomers. The reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid and is conducted at elevated temperatures.
Industrial Production Methods
In industrial settings, linalool is often produced through the extraction and distillation of essential oils from plants such as lavender, basil, and coriander. The extracted oil is then subjected to fractional distillation to isolate linalool. This method is preferred due to its cost-effectiveness and the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Linalool undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Linalool can be oxidized to produce linalool oxide, a compound with a more intense floral aroma. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of linalool can yield dihydrolinalool, which has a different scent profile. This reaction typically uses reducing agents such as sodium borohydride.
Substitution: Linalool can undergo substitution reactions to form esters and ethers. For example, esterification with acetic acid produces linalyl acetate, a compound with a fruity aroma.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and mild temperatures.
Substitution: Acetic acid, sulfuric acid, and moderate temperatures.
Major Products
Linalool oxide: Formed through oxidation.
Dihydrolinalool: Formed through reduction.
Linalyl acetate: Formed through esterification.
Applications De Recherche Scientifique
Linalool has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various fragrance compounds and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial and anti-inflammatory properties. It has shown potential in inhibiting the growth of certain bacteria and fungi.
Medicine: Investigated for its sedative and anxiolytic effects. Linalool has been found to modulate the central nervous system, making it a potential candidate for treating anxiety and sleep disorders.
Industry: Widely used in the production of perfumes, cosmetics, and flavoring agents. Its pleasant aroma makes it a popular choice in the fragrance industry.
Mécanisme D'action
Linalool exerts its effects through various molecular targets and pathways. It is known to interact with the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). Linalool enhances the binding of GABA to its receptors, leading to sedative and anxiolytic effects. Additionally, linalool has been shown to inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Linalool is often compared to other terpenes such as geraniol, citronellol, and limonene.
Geraniol: Similar in structure but has a more rose-like aroma. Both compounds are used in the fragrance industry, but linalool is preferred for its versatility.
Citronellol: Has a more citrus-like scent and is also used in perfumes and insect repellents. Linalool is considered to have a more complex aroma profile.
Limonene: A terpene with a strong citrus scent. Unlike linalool, limonene is primarily used for its flavoring properties rather than its fragrance.
Linalool’s unique combination of floral and spicy notes, along with its therapeutic properties, sets it apart from these similar compounds.
Conclusion
[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, or linalool, is a versatile compound with a wide range of applications in various fields. Its pleasant aroma and potential therapeutic benefits make it a valuable ingredient in the fragrance, flavor, and pharmaceutical industries. Through various synthetic routes and chemical reactions, linalool can be produced and utilized in numerous scientific and industrial applications.
Propriétés
Numéro CAS |
97890-14-7 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(2R,3Z)-3,7-dimethylocta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7-/t10-/m1/s1 |
Clé InChI |
RJSWINAXCPBTMV-UJICNMFASA-N |
SMILES isomérique |
C[C@H](/C(=C\CC=C(C)C)/C)O |
SMILES canonique |
CC(C(=CCC=C(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


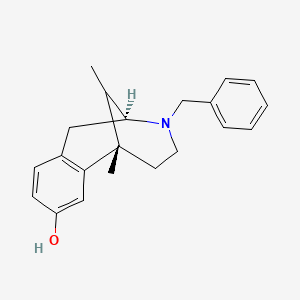
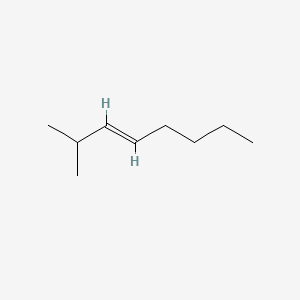
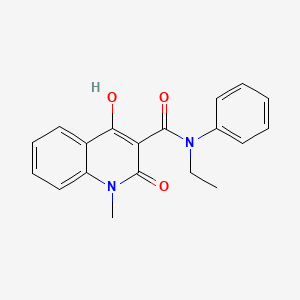

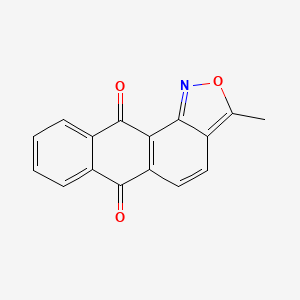
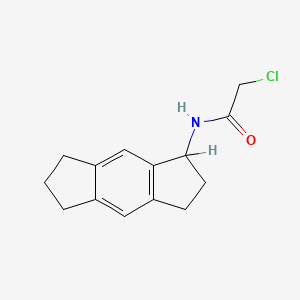
![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)
